3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
The synthesis of 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile typically involves multiple steps. One common synthetic route starts with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. This compound is iodized using N-iodosuccinimide to obtain an intermediate, which is then protected by para-methoxybenzyl chloride to produce a key intermediate. This intermediate undergoes further reactions, including the addition of meta-aminobenzoic acid and morpholine, to yield the final product .
Chemical Reactions Analysis
3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of tropomyosin receptor kinases, which are involved in cell proliferation and differentiation.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile involves the inhibition of tropomyosin receptor kinases. These kinases, when overexpressed or continuously activated, can lead to uncontrolled cell proliferation and cancer. The compound binds to the kinase domain of these receptors, preventing their activation and subsequent signal transduction pathways, such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and proliferation .
Comparison with Similar Compounds
3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, making it a potential anti-cancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant CDK2 inhibitory activity.
Pyrazoloquinolines: These compounds have shown pharmacological activities in various studies.
The uniqueness of this compound lies in its specific inhibitory action on tropomyosin receptor kinases, which distinguishes it from other similar compounds that may target different kinases or pathways .
Properties
IUPAC Name |
3-(5-methylpyrazolo[3,4-b]pyridin-2-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-8-5-9-7-14(4-2-3-11)13-10(9)12-6-8/h5-7H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPQGJNIFYZSQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN(N=C2N=C1)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.